molecular formula C9H15N3S4 B13914851 [(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate

[(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate

Cat. No.: B13914851
M. Wt: 293.5 g/mol
InChI Key: BFLPVHZOUYCDJS-UHFFFAOYSA-N
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Description

[(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate is a complex organic compound with the molecular formula C9H15N3S4 This compound is known for its unique structure, which includes both dithiocarbamate and cyanocarbonimidodithionate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate typically involves a multi-step process. One common method includes the reaction of n,n-dimethyldithiocarbamate with isopropyl cyanocarbonimidodithionate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the final product. The use of catalysts and solvents may also be optimized to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

[(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols and amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbon or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

[(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: This compound has been studied for its potential antimicrobial properties, particularly against copper-dependent pathogens.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate involves its interaction with specific molecular targets. The dithiocarbamate group can chelate metal ions, which may disrupt metal-dependent enzymes and pathways. Additionally, the cyanocarbonimidodithionate group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can result in the inhibition of key biological processes, contributing to its antimicrobial and therapeutic effects.

Comparison with Similar Compounds

[(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate can be compared with other similar compounds, such as:

    N,N-dimethyldithiocarbamate: Known for its antimicrobial properties, particularly against copper-dependent pathogens.

    N,N-dimethylacetamide: A high-polarity solvent used in various chemical reactions and industrial processes.

    S-cyanoethyl N,N-diethyl dithiocarbamate: Used in the recovery of gold from ores due to its ability to form stable complexes with gold.

Properties

Molecular Formula

C9H15N3S4

Molecular Weight

293.5 g/mol

IUPAC Name

(N-cyano-C-propan-2-ylsulfanylcarbonimidoyl)sulfanylmethyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C9H15N3S4/c1-7(2)16-8(11-5-10)14-6-15-9(13)12(3)4/h7H,6H2,1-4H3

InChI Key

BFLPVHZOUYCDJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(=NC#N)SCSC(=S)N(C)C

Origin of Product

United States

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